molecular formula C₂₇H₄₁N₉O₈S B1156945 3-Azidopropylthioureidobenzyl DOTA

3-Azidopropylthioureidobenzyl DOTA

Cat. No.: B1156945
M. Wt: 651.73
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azidopropylthioureidobenzyl DOTA is a bifunctional chelator with the molecular formula C₂₇H₄₁N₉O₈S and a molecular weight of 651.73 g/mol . It features a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle for metal ion chelation and a thioureidobenzyl-azidopropyl group for covalent conjugation to monoclonal antibodies (mAbs). This dual functionality enables applications in radioimmunotherapy and immuno-PET imaging, where it serves as a linker between targeting antibodies (e.g., cancer-specific mAbs) and radiometals (e.g., ⁶⁴Cu, ⁶⁸Ga, ¹⁷⁷Lu) .

Properties

Molecular Formula

C₂₇H₄₁N₉O₈S

Molecular Weight

651.73

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
3-Azidopropylthioureidobenzyl DOTA C₂₇H₄₁N₉O₈S 651.73 Thioureidobenzyl, azidopropyl Antibody conjugation, PET imaging
DOTA-azide (Azido-mono-amide-DOTA) C₁₉H₃₄N₈O₇ 595.90 Azide, mono-amide Click chemistry, metal complexation
DOTA-(COOt-Bu)₃-azide C₃₁H₅₈N₈O₇·HBr 735.80 Azide, tert-butyl esters Bioconjugation, targeted probes
DOTA(OtBu) C₂₈H₅₂N₄O₈ 572.73 tert-butyl esters Metal chelation, radiopharmaceuticals
Octreotide-DOTA conjugates (e.g., 3b, 4b) Variable ~1,200–1,500 Cyclic peptide backbone, DOTA Somatostatin receptor targeting

Notes:

  • The thioureidobenzyl group in this compound distinguishes it from azide-focused derivatives (e.g., DOTA-azide), enabling stable antibody conjugation via thiol-maleimide or click chemistry .
  • DOTA-(COOt-Bu)₃-azide incorporates tert-butyl esters for improved solubility and stability during synthesis, whereas this compound lacks these protective groups .

Receptor Binding and Pharmacological Profiles

Octreotide-DOTA Conjugates :

  • Compound 3b : Retains high affinity for somatostatin receptor subtype 2 (sst2, IC₅₀ < 100 nM) but loses sst5 affinity .
  • Compound 5b : Maintains sst2 affinity with a 2.4-fold reduction in sst5 binding after DOTA conjugation .

This compound :

  • This contrasts with octreotide-DOTA conjugates, which rely on peptide-receptor interactions .

Hydrophobicity and Solubility

  • Hydrophobicity : Octreotide-DOTA derivatives exhibit variable hydrophobicity (measured via HPLC), impacting biodistribution. For example, compound 3b has moderate hydrophobicity suitable for in vivo stability .
  • This compound : The thioureidobenzyl group may increase hydrophobicity compared to azide derivatives like DOTA-azide, which is water-soluble .

Key Insights :

  • This compound’s bifunctionality is critical for mAb-based targeting, whereas DOTA-bisphosphonate-PSMA () combines bone-seeking bisphosphonates with prostate-specific membrane antigen (PSMA) inhibitors for dual-targeted therapy .
  • DOTA-azide derivatives prioritize modular conjugation via azide-alkyne cycloaddition, enabling rapid probe assembly .

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